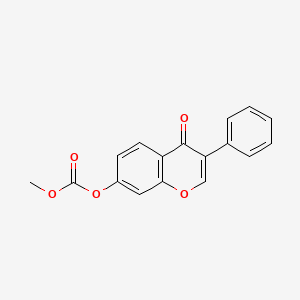
methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate, also known as coumarin-3-carbonic acid methyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are organic compounds found in many plant species and are known for their various biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate varies depending on its application. As a fluorescent probe, the compound binds to metal ions through coordination bonds and undergoes a conformational change that results in fluorescence emission. As a photosensitizer for PDT, the compound generates reactive oxygen species upon light activation, which can induce apoptosis or necrosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been shown to have low toxicity and no significant adverse effects on normal cells or tissues. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that the compound can effectively inhibit tumor growth and prolong survival in animal models.
实验室实验的优点和局限性
One advantage of using methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate in lab experiments is its high selectivity for certain metal ions, which allows for accurate detection and quantification. Another advantage is its low toxicity and minimal adverse effects, which make it a safe and effective tool for scientific research.
One limitation of using methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate is its relatively low water solubility, which can limit its applications in aqueous environments. Another limitation is its potential photobleaching during fluorescence imaging, which can result in reduced sensitivity and accuracy.
未来方向
There are several future directions for research on methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific research fields, such as environmental monitoring and bioimaging.
Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate in different applications and to optimize its properties for specific research needs. Overall, the compound has great potential for advancing scientific research and contributing to the development of new technologies and therapies.
合成方法
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate can be synthesized using a variety of methods. One common method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and a base catalyst to yield the methyl ester. Another method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with dimethyl carbonate and a base catalyst to form the methyl ester directly.
科学研究应用
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been studied for its potential applications in various scientific research fields. One area of interest is its use as a fluorescent probe for detecting metal ions. Studies have shown that the compound can selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon excitation. This property makes it a useful tool for detecting and quantifying metal ions in biological and environmental samples.
Another area of research involves the use of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to generate reactive oxygen species that can kill cancer cells. Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been shown to have effective PDT activity against cancer cells in vitro and in vivo.
属性
IUPAC Name |
methyl (4-oxo-3-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-17(19)22-12-7-8-13-15(9-12)21-10-14(16(13)18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPJRVSHYYZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)
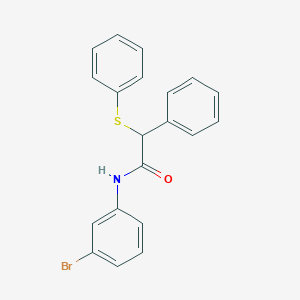

![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
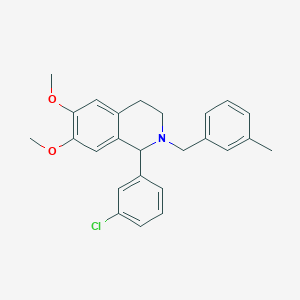
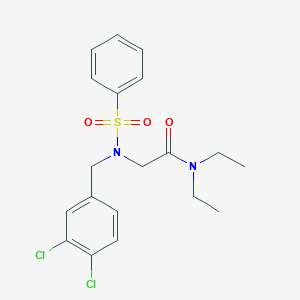
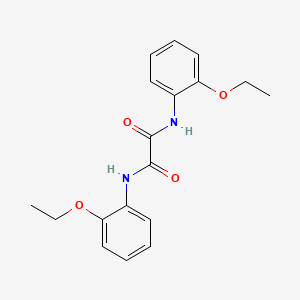

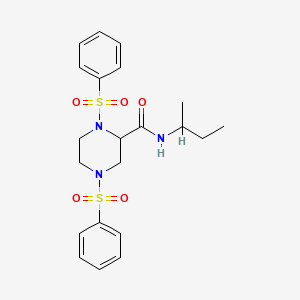
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)